1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethylbenzyl group and an iodine atom
Preparation Methods
The synthesis of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of the difluoromethylbenzyl precursor. One common method involves the difluoromethylation of benzyl derivatives using difluoromethylation reagents . The iodination of the pyrazole ring can be achieved through electrophilic aromatic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylbenzyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole include:
1-(4-Trifluoromethylbenzyl)-4-iodo-1H-pyrazole: Differing by the presence of a trifluoromethyl group instead of a difluoromethyl group, this compound may exhibit different electronic properties and reactivity.
1-(4-Difluoromethylbenzyl)-4-bromo-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F2IN2 |
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Molecular Weight |
334.10 g/mol |
IUPAC Name |
1-[[4-(difluoromethyl)phenyl]methyl]-4-iodopyrazole |
InChI |
InChI=1S/C11H9F2IN2/c12-11(13)9-3-1-8(2-4-9)6-16-7-10(14)5-15-16/h1-5,7,11H,6H2 |
InChI Key |
VHETULGAAQYGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)F |
Origin of Product |
United States |
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